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Compound of Interest

Compound Name: 6-Amino-1-methyl-2-oxoindoline

Cat. No.: B1524890

This guide provides an in-depth analysis of the spectroscopic data for 6-Amino-1-methyl-2-
oxoindoline, a heterocyclic compound of interest in medicinal chemistry and drug
development. As a substituted oxindole, its structural elucidation is paramount for
understanding its chemical behavior and potential biological activity. This document, intended
for researchers and scientists, will detail the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles behind the
spectral interpretations.

The Molecular Blueprint: Structure of 6-Amino-1-
methyl-2-oxoindoline

6-Amino-1-methyl-2-oxoindoline possesses a bicyclic structure featuring a benzene ring
fused to a pyrrolidinone ring. Key functional groups include a lactam (cyclic amide), a methyl
group on the lactam nitrogen, and an amino group at the 6-position of the aromatic ring.
Understanding this arrangement is fundamental to interpreting its spectroscopic signatures.

Caption: Molecular structure of 6-Amino-1-methyl-2-oxoindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 6-Amino-1-methyl-2-oxoindoline, both *H and 3C NMR will provide distinct
signals corresponding to each unique proton and carbon environment.
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'H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their
connectivity. The aromatic region will display signals for the protons on the benzene ring, while
the aliphatic region will show signals for the methyl and methylene groups.

Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.0-7.2 d 1H H-4
~6.4-6.6 dd 1H H-5
~6.3-6.5 d 1H H-7
~35 s 2H -CH2- (C3)
~3.2 S 3H -CHs (N1-methyl)
~3.8 br s 2H -NH2

Predicted data is based on typical chemical shifts for substituted oxindoles and anilines.
Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Amino-1-methyl-2-oxoindoline
in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCI3).

e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

o Data Acquisition: Acquire the spectrum at room temperature using a standard pulse
sequence.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Interpretation of the tH NMR Spectrum
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The chemical shifts are influenced by the electron-donating amino group and the electron-
withdrawing lactam carbonyl. The amino group will cause an upfield shift (to lower ppm values)
of the aromatic protons, particularly those ortho and para to it. The singlet for the N-methyl
group is a characteristic feature, as is the singlet for the C3 methylene protons. The broad
singlet for the amino protons is due to quadrupole broadening and potential hydrogen
exchange.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments in the
molecule.

Predicted 3C NMR Data

Chemical Shift (6, ppm) Assighment
~175 C=0 (C2)

~145 C-6

~142 C-7a

~125 C-4

~124 C-3a

~110 C-5

~108 C-7

~36 -CHa- (C3)

~26 -CHs (N1-methyl)

Predicted data is based on typical chemical shifts for substituted oxindoles.[1][2]
Experimental Protocol: 13C NMR Spectroscopy
o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

¢ Instrument Setup: Use the same NMR spectrometer.
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o Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

» Data Processing: Process the data similarly to the *H NMR spectrum.
Interpretation of the 3C NMR Spectrum

The carbonyl carbon of the lactam (C2) is expected to be the most downfield signal due to its
deshielding environment. The aromatic carbons will appear in the typical range of 100-150
ppm, with their specific shifts influenced by the amino and lactam substituents. The aliphatic
carbons of the methyl and methylene groups will be found at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrational frequencies.

Predicted IR Absorption Data

Wavenumber (cm~—2) Vibration Functional Group

N-H stretch (asymmetric and

3450-3300 symmetric) Primary Amine (-NHz2)
3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Aliphatic C-H (-CHs, -CH>)
~1700 C=0 stretch Lactam Carbonyl
1620-1580 N-H bend Primary Amine (-NHz2)
1600-1450 C=C stretch Aromatic Ring

Predicted data is based on characteristic IR absorption frequencies for amides and aromatic
amines.[3][4]

Experimental Protocol: IR Spectroscopy
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o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared
by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

e Instrument Setup: Use a standard FT-IR spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Processing: Perform a background subtraction and plot the transmittance or
absorbance as a function of wavenumber.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1700 cm™1
corresponding to the C=0 stretching of the lactam. The presence of the primary amino group
will be confirmed by two distinct N-H stretching bands in the 3450-3300 cm~* region and an N-
H bending vibration around 1600 cm~1. Aromatic and aliphatic C-H stretching vibrations will
also be observable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

m/z lon

176 [M]*" (Molecular lon)
147 [M - CHOJ*

132 [M - CH2=N-CHs]*

Predicted data is based on the molecular weight and common fragmentation pathways for
related structures.

Experimental Protocol: Mass Spectrometry
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas or liquid chromatography.

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.
Interpretation of the Mass Spectrum

The mass spectrum should show a molecular ion peak at an m/z value corresponding to the
molecular weight of 6-Amino-1-methyl-2-oxoindoline (176 g/mol ). The fragmentation pattern
will be characteristic of the oxindole structure. Common fragmentation pathways may include
the loss of a CHO radical from the lactam ring and cleavage of the C2-C3 bond.

[M - CHOJ*
- CHO m/z = 147

- C2HaN

[M - C2HaN]*
m/z = 132

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 6-Amino-1-methyl-2-oxoindoline.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of 6-Amino-1-methyl-2-oxoindoline. The predicted spectroscopic data,
based on established principles and data from related compounds, serves as a valuable
reference for researchers working with this and similar molecular scaffolds. This multi-faceted
analytical approach is essential for confirming the identity, purity, and structure of synthesized
compounds in the pursuit of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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